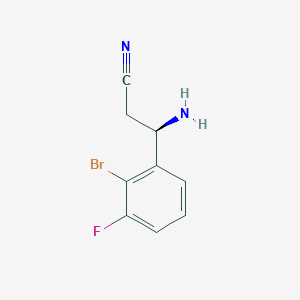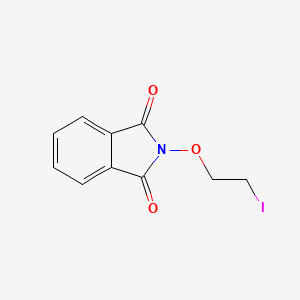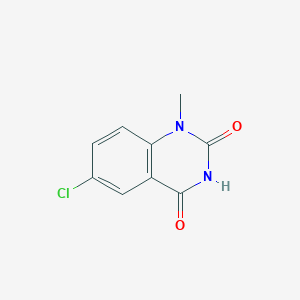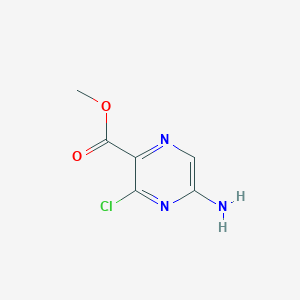
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivativesThe structure of this compound includes a bromine atom, a phenyl group, and an isoindoline-1,3-dione core, making it a unique and interesting molecule for various scientific investigations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione coreThis involves the reaction of 2-bromo-2-phenylethanol with isoindoline-1,3-dione under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored for the industrial synthesis of isoindoline-1,3-dione derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the phenyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuropharmacology: It has shown potential in the treatment of neurological disorders such as epilepsy and Parkinson’s disease.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Isoindoline-1,3-dione derivatives are used in the development of photochromic materials and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes. The compound binds to the receptor’s allosteric site, influencing its activity and leading to therapeutic effects in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar structure but lacks the phenyl group.
2-(2-Hydroxyphenyl)isoindoline-1,3-dione: Contains a hydroxy group instead of a bromo group.
2-(2-Chloro-2-phenylethoxy)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications .
Propriétés
Formule moléculaire |
C16H12BrNO3 |
|---|---|
Poids moléculaire |
346.17 g/mol |
Nom IUPAC |
2-(2-bromo-2-phenylethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO3/c17-14(11-6-2-1-3-7-11)10-21-18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H,10H2 |
Clé InChI |
JRTWHFCKSNEBDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CON2C(=O)C3=CC=CC=C3C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


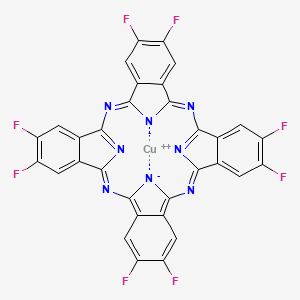
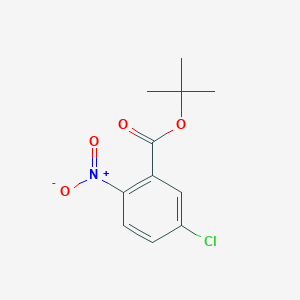
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
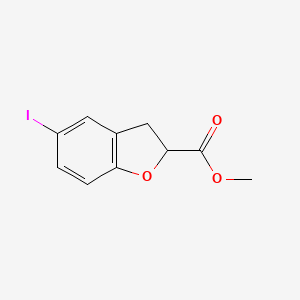
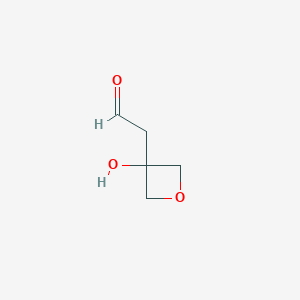
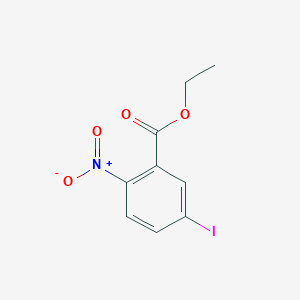
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)
